Architectural Mastery in Medicinal Chemistry: A Technical Guide to 3-Bromo-4-methoxypyridine Hydrochloride (CAS 1881290-50-1)
Architectural Mastery in Medicinal Chemistry: A Technical Guide to 3-Bromo-4-methoxypyridine Hydrochloride (CAS 1881290-50-1)
Executive Summary
The development of targeted therapeutics—particularly kinase and proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors—relies heavily on the strategic functionalization of heteroaromatic scaffolds. Among these, 3-Bromo-4-methoxypyridine hydrochloride (CAS 1881290-50-1) emerges as a highly versatile, orthogonally reactive building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically to equip drug development professionals with self-validating methodologies for library synthesis.
Physicochemical Profiling & Structural Causality
While the free base of 3-bromo-4-methoxypyridine (CAS 82257-09-8) is a widely recognized intermediate, the hydrochloride salt (CAS 1881290-50-1) offers distinct thermodynamic and handling advantages. The protonation of the pyridine nitrogen significantly lowers the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This electronic modulation protects the electron-rich system (enriched by the +M effect of the C4 methoxy group) from ambient oxidative degradation. Furthermore, the salt form presents as a highly crystalline solid, ensuring precise stoichiometric weighing and extended shelf-life when stored under inert conditions at -20 °C[1].
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| Chemical Name | 3-Bromo-4-methoxypyridine hydrochloride |
| CAS Registry Number | 1881290-50-1 |
| Free Base CAS Number | 82257-09-8 |
| Molecular Formula (Salt) | C6H7BrClNO |
| Molecular Weight (Salt) | 224.48 g/mol |
| Molecular Weight (Free Base) | 188.02 g/mol |
| Monoisotopic Mass (Free Base) | 186.96 Da |
| SMILES (Free Base) | COC1=C(Br)C=NC=C1 |
| Storage Temperature | -20 °C (Inert atmosphere) |
| Appearance | White to off-white solid |
Data synthesized from 1[1] and2[2] structural databases.
Orthogonal Reactivity & Mechanistic Pathways
The true value of 3-bromo-4-methoxypyridine lies in its orthogonal reactivity profile. The molecule possesses two distinct vectors for diversification:
-
The C3 Bromine Atom: Acts as a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent methoxy group exerts a steric influence, which dictates the requirement for specific bidentate ligands (like dppf) to prevent catalyst poisoning and facilitate reductive elimination[3].
-
The C4 Methoxy Group: Serves as a masked hydroxyl group. Post-coupling, the methyl ether can be selectively cleaved using Lewis acids (e.g., BBr3) to reveal a pyridin-4-ol. This moiety readily tautomerizes to a pyridin-4-one, a structural feature critical for establishing hydrogen-bond donor/acceptor networks within the ATP-binding pockets of kinases[4].
Reaction pathways of 3-Bromo-4-methoxypyridine HCl in API synthesis.
Applications in Targeted Therapeutics
In contemporary medicinal chemistry, this scaffold is frequently utilized in the synthesis of PCSK9 inhibitors[5]. PCSK9 plays a pivotal role in cholesterol metabolism by degrading LDL receptors. Small molecules derived from the 3-bromo-4-methoxypyridine core have demonstrated efficacy in disrupting the PCSK9/LDL receptor interaction, offering an oral alternative to monoclonal antibody therapies[5]. Additionally, the scaffold is a staple in the generation of novel kinase inhibitors, where the functionalized pyridine core mimics the adenine ring of ATP, allowing for competitive active-site inhibition[4].
Drug discovery workflow utilizing the 3-Bromo-4-methoxypyridine scaffold.
Self-Validating Experimental Protocols
To ensure robust reproducibility, the following protocols have been engineered with built-in causality explanations and self-validation checkpoints.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
Objective: Construct a C-C bond at the C3 position to generate a biaryl scaffold, a common motif in PCSK9 inhibitors[3].
-
Reagent Assembly: In a flame-dried Schlenk flask, combine 3-Bromo-4-methoxypyridine hydrochloride (1.0 eq), the desired arylboronic acid (e.g., (6-chloropyridin-3-yl)boronic acid, 1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The hydrochloride salt is used directly; however, it requires an excess of base to liberate the reactive free base in situ. Pd(dppf)Cl₂ is selected because its bidentate dppf ligand suppresses competitive dehalogenation and stabilizes the Pd(0) intermediate against the steric bulk of the ortho-methoxy group.
-
-
Base & Solvent Addition: Add Na₂CO₃ (3.0 eq) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Causality: 1.0 eq of Na₂CO₃ is instantly consumed to neutralize the HCl salt. The remaining 2.0 eq drives the transmetalation step. Degassing (via freeze-pump-thaw or prolonged N₂ sparging) is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Execution & Self-Validation: Heat the biphasic mixture to 105 °C under N₂ for 12 hours.
-
Validation Checkpoint: Aliquot 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the characteristic isotopic doublet of the brominated starting material (m/z 188/190 for the free base) completely disappears, replaced by the target product mass.
-
-
Workup: Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Lewis Acid-Mediated Ether Cleavage (Demethylation) at C4
Objective: Unmask the C4 methoxy group to yield a pyridin-4-ol, a critical hydrogen-bond donor/acceptor motif in target binding pockets[4].
-
Preparation: Dissolve the C3-substituted 4-methoxypyridine intermediate in anhydrous dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions are mandatory because the reagent, Boron tribromide (BBr₃), reacts violently with moisture to form inactive boric acid and HBr. The cryogenic temperature prevents non-specific cleavage and controls the highly exothermic coordination of BBr₃ to the pyridine nitrogen and ether oxygen.
-
-
Reagent Addition: Add BBr₃ (3.0 eq) dropwise.
-
Causality: The first equivalent of BBr₃ coordinates to the more basic pyridine nitrogen. The second equivalent coordinates to the ether oxygen, activating the O-CH₃ bond. The third equivalent ensures complete conversion.
-
-
Execution & Self-Validation: Stir at -78 °C for 1 hour, then gradually warm to room temperature over 12 hours.
-
Validation Checkpoint: Perform TLC (Silica gel, 5% MeOH in DCM). The starting material spot (UV active, higher Rf) should be completely replaced by a highly polar, baseline-shifted spot corresponding to the boron-complexed product.
-
-
Quenching: Cool back to 0 °C and carefully quench with dropwise addition of methanol.
-
Causality: Methanol safely solvolyzes the boron complexes and excess BBr₃ into volatile trimethyl borate and HBr, allowing for clean isolation of the pyridinol core following neutralization with saturated NaHCO₃.
-
References
- Title: WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof Source: Google Patents URL
-
Title: PCSK9 INHIBITORS AND METHODS OF USE THEREOF - EP 4470609 A2 Source: European Patent Office URL: [Link]
-
Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: DSFJKFHIMBVWAV-UHFFFAOYSA-N - Explore Source: PubChemLite URL: [Link]
Sources
- 1. 82257-09-8|3-Bromo-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - DSFJKFHIMBVWAV-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
